molecular formula C12H18ClN B1597006 N-cyclohexylaniline Hydrochloride CAS No. 64316-73-0

N-cyclohexylaniline Hydrochloride

Cat. No.: B1597006
CAS No.: 64316-73-0
M. Wt: 211.73 g/mol
InChI Key: DVGLBMLXBJFWSX-UHFFFAOYSA-N
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Description

Contextual Significance of N-Cyclohexylaniline within Modern Organic Chemistry

N-cyclohexylaniline, the parent compound of N-cyclohexylaniline hydrochloride, holds a notable position in contemporary organic chemistry due to its dual-character chemical nature. The presence of both an aromatic ring and a saturated carbocyclic ring allows it to participate in a wide array of chemical reactions. The aniline (B41778) portion provides a nucleophilic nitrogen atom and an activated aromatic system susceptible to electrophilic substitution, while the cyclohexyl group introduces steric bulk and can influence the stereochemical outcome of reactions. This structural duality makes N-cyclohexylaniline a key intermediate in the synthesis of more complex molecules with diverse applications.

Foundational Role as a Versatile Intermediate and Reagent in Chemical Transformations

The hydrochloride salt form of N-cyclohexylaniline enhances its stability and handling properties, making it a convenient precursor in various synthetic routes. A primary application lies in its use as a foundational intermediate. The amine functionality can be readily acylated, alkylated, or used in coupling reactions to construct more elaborate molecular architectures.

One of the key transformations involving N-cyclohexylaniline is its role in catalysis. The nitrogen atom can coordinate with metal centers, making it a potential ligand for transition metal catalysts. smolecule.com These catalysts can be employed in a variety of organic reactions, including cross-coupling reactions, hydrogenations, and aminations. For instance, palladium-catalyzed amination reactions can utilize N-cyclohexylaniline to introduce the cyclohexylamino group onto aromatic systems. smolecule.com

Furthermore, N-cyclohexylaniline and its hydrochloride salt are instrumental in the synthesis of heterocyclic compounds. The amine group can participate in condensation reactions with carbonyl compounds or other electrophilic partners to form nitrogen-containing rings, which are prevalent scaffolds in pharmaceuticals and agrochemicals. Reductive amination, a process involving the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, can be used with N-cyclohexylaniline to synthesize secondary and tertiary amines. smolecule.com

Evolution of Academic Research on N-Cyclohexylaniline Chemistry

Academic research on N-cyclohexylaniline and its derivatives has evolved significantly over the years. Initial studies likely focused on its fundamental synthesis and basic reactivity. Common synthetic methods include the reductive amination of cyclohexanone (B45756) with aniline. smolecule.com

More recent research has shifted towards exploring its more nuanced applications in catalysis and materials science. The ability of the amine group in N-cyclohexylaniline to participate in hydrogen bonding has sparked interest in its use for designing novel polymers and self-assembling materials. smolecule.com Researchers are investigating how the incorporation of the N-cyclohexylaniline moiety can influence the properties of these materials, such as their thermal stability, mechanical strength, and electronic characteristics.

Current Research Trajectories and Future Prospects of this compound

The current research landscape for this compound is vibrant and directed towards several promising avenues. A significant area of focus is its application as a precursor for the development of novel pharmaceuticals and functional materials. smolecule.com The unique combination of lipophilic (cyclohexyl) and polar (amine hydrochloride) groups makes it an interesting scaffold for medicinal chemistry, potentially influencing drug-receptor interactions and pharmacokinetic properties.

Future prospects for this compound are tied to the broader advancements in organic synthesis and materials science. Its potential as a ligand in catalysis continues to be an area of active exploration, with the aim of developing more efficient and selective catalytic systems. smolecule.com As the demand for sophisticated molecules with tailored properties grows, the versatility of this compound as a synthetic intermediate is expected to be further exploited in the creation of innovative materials and bioactive compounds.

Properties

IUPAC Name

N-cyclohexylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1,3-4,7-8,12-13H,2,5-6,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGLBMLXBJFWSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372282
Record name N-cyclohexylaniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64316-73-0
Record name N-cyclohexylaniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N Cyclohexylaniline and Its Derivatives

Reductive Amination Protocols for N-Cyclohexylaniline Synthesis

Reductive amination represents a highly effective and widely utilized method for the synthesis of N-cyclohexylaniline. This one-pot reaction typically involves the condensation of cyclohexanone (B45756) with aniline (B41778) to form an imine intermediate, which is subsequently reduced in situ to the desired secondary amine. wikipedia.orgyoutube.com This approach is favored for its atom economy and the frequent circumvention of isolating the intermediate imine. wikipedia.org

Direct Reductive Amination of Cyclohexanone with Aniline

The direct reductive amination of cyclohexanone with aniline is a cornerstone for producing N-cyclohexylaniline. The reaction proceeds through the nucleophilic attack of aniline on the carbonyl carbon of cyclohexanone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield a crucial imine or enamine intermediate, which is then reduced to the final product. youtube.com Various reducing agents can be employed, with catalytic hydrogenation over platinum, palladium, or nickel catalysts, and the use of hydride reagents like sodium borohydride (B1222165) derivatives being common choices. wikipedia.org

The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the process. For instance, biocatalytic approaches using imine reductases (IREDs) have been explored. In one study, the reductive amination of cyclohexanone with aniline was achieved using an IRED, with the addition of cyclohexane (B81311) as a co-solvent improving the conversion to 81%. rsc.org

Optimization of Reaction Conditions and Catalyst Systems in Reductive Amination

Optimizing reaction conditions is paramount to maximizing the yield and purity of N-cyclohexylaniline while minimizing side reactions. Key parameters that are often fine-tuned include temperature, pressure, solvent, and the nature of the catalyst and reducing agent.

Several catalyst systems have been investigated to enhance the efficiency of direct reductive amination. For example, stable chiral preformed palladium catalysts have been shown to be effective for the asymmetric reductive amination of cycloaliphatic ketones with various aniline derivatives, yielding N-cycloalkylamines in good yields and with high enantioselectivity. rsc.org The steric properties of the aniline derivatives were found to play a significant role in the stereocontrol of the reaction. rsc.org

In a different approach, an organotin reagent supported on an ionic liquid has been utilized as a highly effective catalyst (as low as 0.1 mol%) for the direct reductive amination of ketones, including cyclohexanone, using phenylsilane (B129415) as the reductant in a solvent-free method. researchgate.net This method simplifies product purification and reduces tin contamination. researchgate.net Furthermore, robust and scalable protocols have been developed using combinations like BH₃·THF/TMSCl/DMF, which can achieve full conversion for many substrates in as little as 10 to 25 minutes. thieme-connect.com

Table 1: Comparison of Catalyst Systems for Reductive Amination of Cyclohexanone with Anilines

Catalyst System Reducing Agent Key Features Yield Reference
Chiral Palladium Catalysts - Diastereo- and enantioselective synthesis Good to Excellent rsc.org
Ionic Liquid Supported Organotin Phenylsilane (PhSiH₃) Solvent-free, low catalyst loading (0.1 mol%) Good researchgate.net
BH₃·THF/TMSCl/DMF BH₃·THF Rapid reaction times (10-25 min), scalable High thieme-connect.com
Imine Reductase (IRED) - Biocatalytic, improved conversion with co-solvent 81% conversion rsc.org

Catalytic Hydrogenation Routes to N-Cyclohexylaniline

Catalytic hydrogenation offers an alternative and industrially significant pathway for the synthesis of N-cyclohexylaniline, primarily through the hydrogenation of aniline. This method involves the reduction of the aromatic ring of aniline in the presence of a catalyst and hydrogen gas.

Aniline Hydrogenation and Formation of N-Phenylcyclohexylamine

The hydrogenation of aniline can lead to the formation of cyclohexylamine (B46788) as the primary product, but under specific conditions, N-phenylcyclohexylamine (another name for N-cyclohexylaniline) can be synthesized. osti.govnist.govchemeo.com The reaction involves the addition of hydrogen across the benzene (B151609) ring of the aniline molecule.

The selectivity towards N-cyclohexylaniline versus cyclohexylamine or dicyclohexylamine (B1670486) is a critical aspect of this process. osti.gov Research has shown that factors such as hydrogen pressure and reaction temperature significantly impact the product distribution. For instance, with a nickel-chromium catalyst, the yield of cyclohexylamine was found to increase with higher hydrogen pressure and decrease with higher temperatures, while the yield of the secondary amine remained constant. osti.gov A study optimizing the synthesis of cyclohexylamine from aniline reported that at a reaction temperature of 165°C and a hydrogen-to-oil molar ratio of 12:1, a 100% conversion of aniline was achieved with a 98.8% selectivity for cyclohexylamine and dicyclohexylamine combined. xdhg.com.cn

Catalyst Design and Selectivity in Hydrogenation Processes

The design of the catalyst is crucial for controlling the selectivity of aniline hydrogenation. Various metal catalysts, including those based on rhodium, palladium, ruthenium, and nickel, have been investigated. osti.govgoogle.comrsc.org

Supported rhodium catalysts have been shown to produce high yields of cyclohexylamine from aniline at low temperatures and pressures. google.com For instance, using a 5% rhodium on alumina (B75360) catalyst at 50°C and 60 p.s.i.g. hydrogen pressure resulted in a product containing 97.5% cyclohexylamine and 2.4% dicyclohexylamine. google.com

Bimetallic catalysts can also offer enhanced performance. A study on the direct synthesis of cyclohexylamine from nitrobenzene (B124822) (which proceeds via an aniline intermediate) found that a Pd₀.₅Ru₀.₅-PVP catalyst was highly effective. rsc.org Monometallic palladium and ruthenium catalysts, in contrast, primarily yielded aniline under the same conditions. rsc.org Furthermore, modifying supported catalysts can improve selectivity. For example, the modification of Ru/CNT catalysts with LiOH was found to significantly enhance selectivity in the hydrogenation of anilines to cycloaliphatic primary amines by reducing acidic sites on the support and promoting the adsorption of the aromatic ring on the ruthenium nanoparticles. researchgate.net

Table 2: Effect of Different Catalysts on Aniline Hydrogenation

Catalyst Product(s) Yield/Selectivity Reference
Supported Rhodium Cyclohexylamine, Dicyclohexylamine 97.5% Cyclohexylamine google.com
Nickel-Chromium Cyclohexylamine, Secondary Amine Yield varies with pressure and temperature osti.gov
Pd₀.₅Ru₀.₅-PVP Cyclohexylamine 83% yield of cyclohexylamine from nitrobenzene rsc.org
Monometallic Pd or Ru Aniline Major product rsc.org
LiOH-modified Ru/CNT Cycloaliphatic Primary Amines Enhanced selectivity researchgate.net

Borrowing Hydrogen (Hydrogen Autotransfer) Strategies

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a powerful and sustainable synthetic methodology that enables the N-alkylation of amines with alcohols, producing water as the sole byproduct. acs.org This process involves a temporary "borrowing" of hydrogen from an alcohol by a catalyst to form a reactive carbonyl intermediate. This intermediate then reacts with an amine, and the borrowed hydrogen is subsequently returned by the catalyst to form the final alkylated amine. acs.org

In the context of N-cyclohexylaniline synthesis, this strategy would involve the reaction of aniline with cyclohexanol (B46403). The catalyst, typically a transition metal complex (e.g., based on ruthenium or iridium), first dehydrogenates cyclohexanol to form cyclohexanone in situ. unica.it The newly formed cyclohexanone then undergoes reductive amination with aniline, as described in section 2.1. The catalyst, which had accepted the hydrogen, then reduces the intermediate imine to yield N-cyclohexylaniline and is regenerated in the process. acs.org

This approach is highly atom-economical and is considered a green chemical process as it avoids the use of pre-activated substrates like alkyl halides and generates minimal waste. unica.it Mechanochemical approaches using ball milling with a ruthenium-based catalyst have also been developed for borrowing hydrogen processes, offering a solvent-free and efficient alternative to solution-phase syntheses. unica.it Asymmetric versions of this methodology have also been developed, allowing for the enantioselective synthesis of chiral amines. nih.govresearchgate.net

Development of N-Alkylation through Alcohol Dehydrogenation-Coupling-Hydrogenation Sequences

The N-alkylation of amines with alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" methodology represents a significant advancement in sustainable chemistry. nih.gov This process involves the temporary removal of hydrogen from an alcohol to form an aldehyde, which then reacts with an amine, followed by the return of the hydrogen to complete the C-N bond formation.

Recent research has highlighted the efficacy of various catalysts in this transformation. For instance, manganese pincer complexes have been shown to effectively catalyze the N-alkylation of anilines with alcohols. In a typical reaction, a manganese complex, along with a base like potassium t-butoxide in a solvent such as toluene, facilitates the selective monoalkylation of anilines. nih.gov This method is applicable to a wide range of anilines, including those with both electron-donating and electron-withdrawing substituents, as well as sterically hindered anilines. nih.gov

Ruthenium complexes, such as [Ru(p-cymene)Cl2]2 with a diphosphine ligand, are also highly effective for the amination of alcohols, achieving high conversions for both alkyl and aryl amines and alcohols. scripps.edu Furthermore, iridium catalysts like [Cp*IrCl2]2 have been successfully employed for the N-alkylation of amines with alcohols, demonstrating the versatility of this approach. scripps.edu The direct catalytic asymmetric hydrogenation of pyridines followed by N-alkylation using an iridium-BINAP complex offers a step-economical route to complex nitrogen-containing heterocycles. nih.gov

A notable study demonstrated a one-pot asymmetric hydrogenation of pyridines with subsequent N-alkylation, catalyzed by an iridium-BINAP complex. This sequence involves ketone reduction, cyclization, and pyridine (B92270) hydrogenation to form indolizidines and quinolizidines, where the stereochemistry of the initial alcohol influences the final product's configuration. nih.gov

Role of N-Cyclohexylaniline Hydrochloride as an Isolated Product in Borrowing Hydrogen Reactions

In the context of borrowing hydrogen reactions for the N-alkylation of aniline with cyclohexanol, N-cyclohexylaniline is the primary product. While the direct isolation of this compound from these specific catalytic systems is not extensively detailed in the provided literature, the formation of amine hydrochlorides is a standard chemical practice for purification and handling. The amine product, N-cyclohexylaniline, can be readily converted to its hydrochloride salt by treatment with hydrochloric acid. This process is often employed to create a more stable, crystalline solid that is easier to handle and purify than the free base, which may be an oil or a low-melting solid.

The borrowing hydrogen methodology itself is a powerful tool for forming C-N bonds, and the resulting amine products can be further derivatized as needed. nih.gov The reaction proceeds through the in-situ generation of an aldehyde from the alcohol, which then undergoes reductive amination with the amine. The hydrogen atoms "borrowed" from the alcohol are then used for the reduction step, making the process highly atom-economical. nih.gov

Catalyst System Amine Alcohol Product Yield (%) Conditions
Manganese Pincer Complex Aniline Benzyl alcohol N-Benzylaniline 80-90 t-BuOK, Toluene
[Ru(p-cymene)Cl2]2 / DPEphos Various amines Various alcohols Alkylated amines 90-100 K2CO3, Toluene, reflux
[Cp*IrCl2]2 Various amines Various alcohols Alkylated amines 70-91 NaHCO3, Toluene, 90-110 °C
Iridium-BINAP Complex Pyridines Ketones Indolizidines/Quinolizidines Not specified One-pot sequence

Cross-Coupling and C-N Bond Formation Reactions

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-nitrogen (C-N) bonds, with palladium-catalyzed amination and Ullmann-type couplings being prominent examples.

The Buchwald-Hartwig amination has emerged as a powerful method for synthesizing arylamines. wiley.com This palladium-catalyzed reaction facilitates the coupling of amines with aryl halides. Recent advancements have focused on developing highly active and versatile catalyst systems that operate under mild conditions.

For instance, the use of ylide-substituted phosphine (B1218219) ligands, such as those with a tricyclohexyl phosphonium (B103445) moiety, has led to remarkably high catalytic activities. wiley.com These catalysts can achieve full conversion in the coupling of aryl chlorides with N-methylaniline at room temperature with low catalyst loadings. wiley.com The development of ligands like KPhos has enabled the palladium-catalyzed amination of aryl and heteroaryl chlorides and bromides with aqueous ammonia (B1221849) and a hydroxide (B78521) base, offering a more practical and cost-effective approach. nih.gov

The scope of this reaction is broad, accommodating a diverse range of aryl halides, including those with electron-donating and electron-withdrawing substituents. nih.gov The choice of ligand and base is crucial for the success of the reaction, with systems like Pd2(dba)3/BINAP/NaO-t-Bu being effective for the amination of aryl halides on a solid support. nih.gov

The Ullmann condensation is a copper-catalyzed reaction that forms C-N bonds by coupling an amine with an aryl halide. wikipedia.org Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org Modern advancements have introduced soluble copper catalysts supported by ligands, making the reaction more efficient. wikipedia.org

The generally accepted mechanism for the Ullmann-Goldberg coupling involves the initial coordination of a Cu(I) complex with a ligand, followed by coordination with the amine or amide. mdpi.com A base then facilitates the deprotonation of the amine, leading to a copper-amidate complex. mdpi.com This complex then reacts with the aryl halide in what is believed to be the rate-limiting step, involving an oxidative addition-reductive elimination pathway through a Cu(III) intermediate. mdpi.comresearchgate.net While Cu(III) species have been proposed based on kinetic and computational studies, their direct spectroscopic observation has been challenging. researchgate.net

The nature of the aryl halide and the amine significantly influences the reaction kinetics. Electron-withdrawing groups on the aryl halide generally accelerate the coupling. wikipedia.org The choice of base and solvent also plays a critical role in the reaction's success. researchgate.net

Reaction Type Catalyst Key Features
Palladium-Catalyzed Amination Palladium complexes with phosphine or N-heterocyclic carbene ligands High activity, mild reaction conditions, broad substrate scope. wiley.comnih.gov
Ullmann-Type C-N Coupling Copper(I) or Copper(II) salts, often with ligands Utilizes a more abundant and less toxic metal than palladium, though often requires higher temperatures. wikipedia.orgmdpi.com

Green Chemistry Approaches in N-Cyclohexylaniline Synthesis

The principles of green chemistry, particularly atom economy, are increasingly influencing the design of synthetic routes for industrial chemicals like N-cyclohexylaniline. numberanalytics.comnih.govjk-sci.com

Atom economy, a concept developed by Barry Trost, emphasizes maximizing the incorporation of all reactant atoms into the final product, thereby minimizing waste. nih.gov Reactions with high atom economy are inherently more sustainable. numberanalytics.comjocpr.com

In the context of N-cyclohexylaniline synthesis, the "borrowing hydrogen" methodology for the N-alkylation of aniline with cyclohexanol is a prime example of an atom-economical transformation. nih.gov This method avoids the use of alkylating agents that would generate stoichiometric byproducts. Catalytic hydrogenation is another green process that can be employed in the synthesis of N-cyclohexylaniline, for instance, by the hydrogenation of aniline in the presence of a suitable catalyst. jocpr.com

The development of catalytic systems that are efficient, recyclable, and operate under mild conditions is a key focus of green chemistry research. numberanalytics.comjk-sci.com For example, the use of heterogeneous catalysts can simplify product purification and catalyst recovery, contributing to a more sustainable process. researchgate.net The choice of solvents is also crucial, with a move towards greener alternatives to traditional volatile organic compounds. nih.gov

By embracing these green chemistry principles, the synthesis of N-cyclohexylaniline and its derivatives can be made more environmentally friendly and economically viable. jocpr.comijsrst.comsphinxsai.com

Chemo-Biocatalytic Syntheses in Aqueous Media

The convergence of chemical and biological catalysis has given rise to powerful chemo-biocatalytic strategies for amine synthesis, offering high selectivity and sustainability by conducting reactions in aqueous environments. nih.gov These methods leverage the exquisite chemo-, regio-, and stereoselectivity of enzymes, combined with chemical transformations, to produce complex molecules like N-cyclohexylaniline and its derivatives under mild reaction conditions. nih.gov

A prominent approach in this domain involves the use of enzyme cascades, where multiple enzymatic reactions are performed sequentially in a single pot to enhance efficiency. researchgate.net For the synthesis of secondary amines, a particularly effective strategy is the combination of an ene-reductase (ERed) with an imine reductase (IRed) or a reductive aminase (RedAm). nih.gov This dual-enzyme system can convert α,β-unsaturated ketones into chiral secondary amines with high purity and stereoselectivity. nih.govacs.org

In the context of synthesizing a derivative of N-cyclohexylaniline, such as a chiral substituted cyclohexylamine, the process would typically start with a corresponding α,β-unsaturated cyclohexenone. The ERed would first reduce the carbon-carbon double bond of the enone to yield a saturated ketone. Subsequently, the IRed/RedAm would catalyze the reductive amination of the ketone intermediate with an appropriate amine, all within an aqueous buffer system. nih.gov

A critical component of these biocatalytic reductive aminations is the recycling of the nicotinamide (B372718) cofactor (NAD(P)H). researchgate.net This is often achieved by incorporating a third enzyme, such as formate (B1220265) dehydrogenase (FDH), which uses formate as a cheap and effective sacrificial substrate to regenerate the NADPH required by the IRed/RedAm. nih.govacs.org This in-situ cofactor recycling makes the process more atom-economical and cost-effective for large-scale applications. researchgate.net

The versatility of this chemo-biocatalytic approach allows for the synthesis of various stereoisomers of the target amine by selecting appropriate enzyme variants. nih.gov Researchers have developed extensive libraries of IReds and other enzymes, enabling the screening and selection of biocatalysts with the desired substrate specificity and stereoselectivity for a particular transformation. researchgate.net

The table below illustrates a representative chemo-biocatalytic synthesis of a chiral secondary amine in an aqueous medium, based on the principles described.

EntrySubstrateBiocatalyst SystemAmine DonorCo-factor RecyclingProductConversion (%)Diastereomeric RatioEnantiomeric Excess (%)
13-Methylcyclohex-2-en-1-oneEne-reductase (ERed) + Imine Reductase (IRed)AlkylamineFormate/Formate Dehydrogenase (FDH)Chiral 3-Methyl-N-alkylcyclohexylamine>99>99:1>99.8

This table presents illustrative data based on findings for similar chemo-biocatalytic systems. nih.gov

Catalytic Applications and Mechanistic Investigations of N Cyclohexylaniline in Organic Reactions

N-Cyclohexylaniline as a Component in Catalytic Systems

The utility of N-cyclohexylaniline extends to its incorporation into advanced catalytic systems, where it serves as a foundational element for creating highly effective ligands. These ligands, in turn, coordinate with metal centers to facilitate a range of organic transformations with high efficiency and selectivity.

N-cyclohexylaniline serves as a crucial precursor in the synthesis of N-heterocyclic carbene (NHC) ligands, which are widely used in palladium-catalyzed reactions. NHC ligands are known for their strong σ-donating properties and steric bulk, which stabilize the metal center and promote efficient catalysis. researchgate.net The synthesis of palladium-NHC complexes often involves the reaction of an imidazolium (B1220033) salt with a palladium precursor. The N-substituents on the NHC ring are critical for tuning the steric and electronic properties of the resulting catalyst, and N-cyclohexylaniline provides a versatile scaffold for this purpose.

The synthesis pathway to these ligands can involve the reaction of N-cyclohexylaniline with glyoxal (B1671930) and an aldehyde to form a substituted imidazolium salt. This salt is then reacted with a palladium source, such as palladium(II) acetate (B1210297) or bis(acetonitrile)palladium(II) chloride, to generate the active Pd-NHC complex. nih.govnih.gov The resulting complexes often feature a palladium atom in a slightly distorted square planar geometry, coordinated to the carbene carbon of the NHC ligand, a nitrogen atom from another ligand (like morpholine), and two halide atoms. nih.gov The stability of the Pd-C bond in these complexes is a key factor in their high catalytic activity. researchgate.net

The structural characteristics of ligands derived from N-cyclohexylaniline have a profound impact on the efficiency of critical bond-forming reactions. Palladium-NHC complexes are particularly renowned for their effectiveness in C-N (Buchwald-Hartwig amination) and C-C (Suzuki-Miyaura, Sonogashira) coupling reactions. researchgate.netrsc.org

In C-N cross-coupling reactions, these catalysts have proven effective even with challenging substrates. nih.gov The choice of the N-substituent on the carbene ligand is crucial; for example, complexes bearing bulky substituents often exhibit superior catalytic activity. The robustness of these catalysts also allows for reactions to be carried out under milder conditions and with lower catalyst loadings, enhancing their practical utility in synthesizing a wide array of nitrogen-containing compounds. researchgate.net

Detailed Mechanistic Studies of Transformations Involving N-Cyclohexylaniline

Understanding the intricate mechanisms of reactions involving N-cyclohexylaniline is fundamental to optimizing existing synthetic methods and designing new catalytic transformations. Researchers have employed various techniques to elucidate the reaction pathways, identify key intermediates, and gain insights into the factors controlling reaction outcomes.

The synthesis of N-cyclohexylaniline itself is often achieved through the reductive amination of cyclohexanone (B45756) with aniline (B41778). smolecule.com This reaction is a cornerstone of amine synthesis and proceeds through a well-defined sequence of steps. The process generally involves two key stages: the formation of an imine intermediate followed by its subsequent hydrogenation. researchgate.net

Initially, aniline attacks the carbonyl carbon of cyclohexanone to form a carbinolamine intermediate. This intermediate then undergoes dehydration to yield an enamine or, more prominently in this case, the imine intermediate, N-cyclohexylidene-aniline. This imine formation is a reversible process. The subsequent and irreversible step is the hydrogenation of the C=N double bond of the N-cyclohexylidene-aniline intermediate to furnish the final product, N-cyclohexylaniline. This hydrogenation is typically carried out using molecular hydrogen and a heterogeneous catalyst, such as supported palladium, platinum, or gold. researchgate.net The identification and characterization of the N-cyclohexylidene-aniline intermediate have been crucial in understanding the reaction kinetics and optimizing conditions for high yields of the desired secondary amine.

Table 1: Intermediates in the Reductive Amination of Cyclohexanone with Aniline

StepReactantsIntermediateProduct
1Cyclohexanone, AnilineCarbinolamineN-Cyclohexylidene-aniline
2N-Cyclohexylidene-aniline, H₂-N-Cyclohexylaniline

A significant advancement in synthetic chemistry is the development of acceptorless dehydrogenative aromatization (ADA) reactions, which offer a highly atom-economical route to aromatic compounds with hydrogen gas as the only byproduct. nih.gov N-cyclohexylanilines can undergo ADA to form valuable diarylamines. While palladium has been a common catalyst for such transformations, recent research has focused on more abundant, nonprecious metals like nickel. chemrxiv.org

Thermally catalyzed ADA using nickel has been challenging due to the difficulty of β-hydride elimination and the tendency for the re-insertion of Ni-H species. nih.govchemrxiv.org However, studies have shown that ceria-supported nickel(0) nanoparticle catalysts can effectively promote the acceptorless dehydrogenative aromatization of various substrates, including cyclohexylamines. nih.govnih.gov The mechanism is believed to involve a concerted process on the surface of the metal nanoparticles. chemrxiv.org The reaction proceeds through sequential dehydrogenation steps, ultimately leading to the aromatization of the cyclohexyl ring to form a phenyl ring, thus converting N-cyclohexylaniline into diphenylamine (B1679370). This process represents a green and efficient method for the synthesis of diarylamines, which are important structural motifs in many functional molecules.

Copper-catalyzed cross-coupling reactions, particularly for the formation of C-N bonds, have a long history, dating back to the Ullmann condensation. Modern advancements have provided deeper mechanistic understanding and broader applicability. frontiersin.org In situ studies using techniques like electrospray ionization mass spectrometry (ESI-MS) have been instrumental in identifying key intermediates in copper-catalyzed C-N coupling reactions. rsc.org

For the coupling of an amine like N-phenylaniline with an aryl halide, a proposed catalytic cycle involves the formation of copper(II) complexes as intermediates. rsc.org The reaction can proceed through different pathways, including a radical path or a two-electron oxidative addition mechanism. In some systems, a copper-nucleophile complex is formed, which can be photoexcited to engage in an electron transfer with an alkyl halide, generating an alkyl radical. nih.gov The subsequent C-N bond formation can occur through an inner-sphere pathway involving a copper-nucleophile complex. nih.gov The presence of ligands, such as N-heterocyclic carbenes or pyridines, can significantly influence the reaction's efficiency and selectivity by stabilizing the copper center and modulating its reactivity. frontiersin.orgnih.gov These fundamental studies are crucial for the rational design of more effective copper-based catalytic systems for C-N bond formation.

Heterogeneous Catalysis and Surface Science Implications

The production of N-cyclohexylaniline through catalytic routes is deeply rooted in the principles of heterogeneous catalysis and surface science. The interaction between reactants and the catalyst surface governs the reaction's efficiency, selectivity, and the catalyst's lifespan. Understanding these interactions at a molecular level is crucial for optimizing the synthesis of the target secondary amine while minimizing the formation of byproducts.

Catalyst Characterization and Morphological Analysis in Aniline and N-Cyclohexylaniline Production

The efficacy of catalysts in the synthesis of aniline and its derivatives, such as N-cyclohexylaniline, is intrinsically linked to their physical and chemical properties. Characterization of these catalysts is essential to establish structure-activity relationships that guide the development of more efficient and selective catalytic systems. Key catalysts employed in these transformations include those based on palladium and nickel. diva-portal.orgchemrxiv.org

Detailed morphological analysis reveals that the shape and size of catalyst particles significantly influence reaction outcomes. For instance, in related hydrogenation reactions, palladium nanoparticles with different morphologies (cubes, octahedra, and spheres) exhibit distinct activities and selectivities. acs.org Palladium octahedra, which primarily expose (111) facets, have shown different selectivity profiles compared to palladium cubes, which expose (100) facets. acs.org This highlights that specific atomic arrangements on the catalyst surface are crucial for determining the reaction pathway.

In the context of aniline synthesis, which is a precursor or a reactant in N-cyclohexylaniline production, supported palladium catalysts are common. A study on 0.3 wt % and 5 wt % Pd/Al₂O₃ catalysts for nitrobenzene (B124822) hydrogenation to aniline showed that both catalysts achieved high conversion, but their selectivity profiles differed. The lower loading catalyst was favored for maximizing aniline yield and preventing overhydrogenation. This difference in selectivity can be attributed to the specific morphology and surface chemistry of the palladium crystallites.

Characterization techniques are vital for understanding these properties. Methods like temperature-programmed infrared spectroscopy of chemisorbed carbon monoxide (CO) are used to probe the catalyst's surface and identify the types of adsorption sites available. acs.org Such analyses help in developing a connection between the catalyst's specifications, including its morphology, and the propensity for byproduct formation. For nickel-based catalysts, often supported on materials like alumina (B75360) or silica (B1680970), characterization involves determining the metal loading and dispersion, which are directly related to catalytic activity. google.com

Table 1: Catalyst Systems and Characterization in Amine Synthesis

Catalyst System Support Material Key Characteristics Application Context
Palladium (Pd) Nanoparticles None (shape-controlled) Varied morphologies (cubes, octahedra) exposing different crystal facets like (100) and (111). acs.org Cinnamaldehyde Hydrogenation acs.org
Palladium on Alumina (Pd/Al₂O₃) Alumina (Al₂O₃) Low metal loading (e.g., 0.3 wt %) can favor higher selectivity to the desired amine. acs.org Nitrobenzene to Aniline Hydrogenation acs.org
Nickel (Ni) Foam None Commercially available foam used for hydrogenation reactions. diva-portal.org Alkyne Semireduction diva-portal.org

Adsorption Phenomena and Catalyst Deactivation in Amine Synthesis

Catalyst deactivation is a significant challenge in industrial chemical processes, including amine synthesis. numberanalytics.com It leads to a loss of catalytic activity or selectivity over time and can be caused by several mechanisms, primarily poisoning, coking (carbon deposition), and thermal degradation (sintering). nih.gov

Poisoning involves the strong chemisorption of impurities or even reactants/products onto the active sites of the catalyst, rendering them inactive. In amine synthesis, the amine products themselves can sometimes act as inhibitors by strongly adsorbing onto the catalyst surface, a known issue for platinum catalysts. researchgate.net Complex poisoning can occur when multiple species compete for adsorption sites, sometimes with synergistic negative effects. numberanalytics.com

Coking is the deposition of carbonaceous residues on the catalyst surface, which physically blocks access to active sites and can obstruct the catalyst's pore structure. This is a common deactivation route in reactions involving organic molecules at elevated temperatures.

In the context of amine synthesis, deactivation can be complex. For instance, in some amine catalysis, undesired side reactions like aldol (B89426) reactions can lead to the deactivation of secondary amine catalysts. nih.gov The interaction between reactants and the catalyst is a delicate balance. The adsorption of reactants is necessary for the reaction to occur, but overly strong adsorption can lead to catalyst inhibition or deactivation. For example, the deactivation of secondary amine catalysts has been observed and studied, revealing specific pathways that can be mitigated through catalyst design. nih.gov

Table 2: Common Catalyst Deactivation Mechanisms

Deactivation Mechanism Description Consequence
Poisoning Strong chemical adsorption of species onto active sites. numberanalytics.com Loss of active sites, reduced activity.
Coking/Fouling Deposition of carbon or other materials on the surface. Blockage of active sites and pores, altered selectivity.
Sintering/Thermal Degradation Agglomeration of catalyst particles, loss of surface area. numberanalytics.com Reduced number of active sites, decreased activity.

| Poison-Induced Restructuring | Adsorption of poisons causes the catalyst surface to restructure. numberanalytics.com | Decrease in catalyst activity. |

Strategies for Selective Synthesis through Competitive Adsorption on Catalytic Surfaces

Controlling selectivity is paramount in the synthesis of a specific amine like N-cyclohexylaniline, where multiple products are possible (e.g., overalkylation to tertiary amines or side reactions). nih.gov One effective strategy to steer a reaction towards the desired product is to manipulate the competitive adsorption of reactants, intermediates, and products on the catalyst surface. numberanalytics.comjocpr.com

Reductive amination, a key method for forming secondary amines, involves the reaction of a carbonyl compound with an amine followed by reduction. jocpr.com The selectivity of this process can be influenced by controlling reaction conditions and catalyst choice. jocpr.com For instance, in the synthesis of secondary amines from nitriles using platinum nanowire catalysts, the reaction can be guided to produce either symmetrical or unsymmetrical amines with high selectivity. rsc.org

The principle of competitive adsorption can be leveraged to prevent overalkylation, a common issue in amine synthesis where the nucleophilicity of the nitrogen atom increases with each alkylation step. nih.gov By carefully selecting the catalyst and reaction conditions, the adsorption of the primary or secondary amine intermediate can be favored over the subsequent adsorption and reaction to form an undesired tertiary amine. Heterogeneous copper catalysts, for example, have been used for the N-alkylation of anilines with alcohols to selectively produce secondary amines without the need for co-catalysts. researchgate.net

The synthesis of N-cyclohexylaniline from aniline and cyclohexanone, for example, would involve the competitive adsorption of aniline, cyclohexanone, the intermediate imine, and hydrogen on the catalyst surface. Optimizing conditions to favor the formation and subsequent hydrogenation of the N-phenylcyclohexan-1-imine intermediate, while preventing the further reaction of N-cyclohexylaniline, is key to achieving high yields.

Table 3: Compounds Mentioned in the Article

Compound Name
N-cyclohexylaniline
Aniline
Palladium
Alumina
Carbon monoxide
Nickel
Silica
Platinum
Copper
Cyclohexanone
N-phenylcyclohexan-1-imine
Hydrogen
Nitrobenzene

Advanced Applications of N Cyclohexylaniline in Chemical Industries

N-Cyclohexylaniline as a Precursor in Pharmaceutical Synthesis

In the pharmaceutical industry, N-cyclohexylaniline serves as a crucial building block for the synthesis of diverse drug molecules and their intermediates. lookchem.com Its structure is a key component in developing new chemical entities with potential therapeutic value. lookchem.comsigmaaldrich.com

Development of Drug Molecules and Therapeutic Entities

The distinct structure of N-cyclohexylaniline allows for the creation of a wide range of chemical entities with potential therapeutic applications. lookchem.com It is used as a starting material or intermediate in the development of new drug molecules. fbcchem.com Research has indicated that N-cyclohexylaniline itself exhibits biological activity, notably showing potential to inhibit HIV infection by binding to the gp120 protein and interfering with its ability to attach to CD4 receptors on human cells. biosynth.com This inherent activity underscores the value of its scaffold in designing novel therapeutic agents.

Synthesis of Specific Pharmaceutical Intermediates and Analogs

N-Cyclohexylaniline is a key reagent in important synthetic reactions that produce pharmaceutical intermediates. lookchem.combiosynth.com It is particularly useful in palladium-catalyzed amination reactions of aromatic bromides, a vital method for synthesizing a variety of organic compounds destined for pharmaceutical use. lookchem.com The compound's reactivity allows it to be a foundational element for more complex molecules, such as hexahydroazepinoindole-carboxylates, which are themselves important intermediates in multi-step drug synthesis. google.com Its role as a building block is critical for producing analogs of existing drugs and entirely new classes of medicinal compounds. lookchem.comfbcchem.com

Table 1: Pharmaceutical Applications of N-Cyclohexylaniline

Application Area Specific Use Key Research Finding References
Drug Development Building block for therapeutic entities Unique structure allows for the formation of diverse molecules with potential therapeutic applications. lookchem.comfbcchem.com
Antiviral Research Potential HIV inhibitor Has been shown to inhibit HIV infection by binding to the gp120 protein. biosynth.com
Synthetic Chemistry Reagent for intermediate synthesis Used in palladium-catalyzed amination to create complex organic compounds for pharmaceutical use. lookchem.com
Intermediate Production Precursor to complex intermediates Serves as a foundational element for intermediates like hexahydroazepinoindole-carboxylates. google.com

Utilization in Agrochemical and Specialty Chemical Production

The utility of N-cyclohexylaniline extends to the agrochemical and specialty chemical sectors, where it functions as a critical intermediate for a range of products. guidechem.comlookchem.com

Intermediate for Active Ingredients in Pesticides and Herbicides

In the agrochemical industry, N-cyclohexylaniline is employed for the synthesis of active ingredients in pesticides and herbicides. lookchem.com Its chemical reactivity and compatibility with different functional groups make it a valuable intermediate for developing new and effective crop protection products. lookchem.com The broader class of cyclohexylamines, to which N-cyclohexylaniline belongs, is used in the manufacture of various synthetic chemicals, including insecticides. fbcchem.comusda.gov

Precursor for Functional Dyes, Pigments, and Other Specialty Chemicals

N-Cyclohexylaniline is a precursor in the synthesis of various functional materials within the specialty chemicals sector. lookchem.com It is commonly used as an intermediate in the production of dyes and pigments. guidechem.comlookchem.com Its chemical structure can be modified to create a wide range of specialty products with specific, desirable properties for various applications. lookchem.com

Table 2: Agrochemical and Specialty Chemical Applications

Application Area Specific Use Significance References
Agrochemicals Intermediate for pesticides and herbicides Its reactivity is key to developing new active ingredients for crop protection. lookchem.comfbcchem.com
Dyes and Pigments Precursor for dye synthesis Used as a foundational intermediate in the manufacturing of various colorants. guidechem.com
Specialty Chemicals Precursor for functional materials Enables the creation of a wide range of specialty products with tailored properties. lookchem.com

Contributions to Polymer Chemistry and Advanced Materials

N-cyclohexylaniline plays a significant role in the field of polymer chemistry and the development of advanced materials. guidechem.combiosynth.com It can be utilized as a monomer or as an additive to enhance the properties of polymers. guidechem.com Its incorporation into polymer structures can improve characteristics such as thermal stability or impart other specific functionalities. guidechem.com Furthermore, N-cyclohexylaniline can act as a reaction initiator for the polymerization of various plastics and rubbers, including polystyrene, polyurethane, and polyethylene (B3416737) terephthalate. biosynth.com

Table 3: Polymer and Materials Science Applications

Application Area Role of N-Cyclohexylaniline Examples of Polymers References
Polymer Synthesis Monomer or additive Enhances thermal stability and other properties of polymers. guidechem.com
Polymerization Reaction initiator Initiates the polymerization of various plastics and rubbers. biosynth.com
Specific Polymers - Polystyrene, Polyurethane, Polyethylene Terephthalate biosynth.com

Role as a Reaction Initiator in Polymerization Processes (e.g., Polystyrene, Polyurethane)

Polystyrene Synthesis: The polymerization of styrene (B11656) is predominantly a free-radical process. epa.govquora.com Common initiators include peroxides and azo compounds, such as benzoyl peroxide and azoisobutyronitrile (AIBN), which thermally decompose to generate free radicals that initiate the polymerization chain reaction. epa.govlibretexts.org The role of secondary amines like N-cyclohexylaniline as primary initiators in this process is not a conventional approach. While some research has explored amine-containing initiators for vinyl monomers, these are typically more complex structures designed to introduce specific functionalities. researchgate.net

Polyurethane Synthesis: In the production of polyurethanes, the key reaction is the polyaddition of isocyanates with polyols. This reaction is typically catalyzed. Tertiary amines are widely used as catalysts, with their catalytic activity generally following the order: tertiary amine > secondary amine > primary amine. topicsonchemeng.org.my These catalysts are understood to activate the isocyanate group, facilitating its reaction with the hydroxyl groups of the polyol. topicsonchemeng.org.myekb.eg Given that N-cyclohexylaniline is a secondary amine, its catalytic activity would be expected to be lower than that of its tertiary amine counterparts, such as N,N-dimethylcyclohexylamine, which is a known catalyst for polyurethane foam production. While secondary amines can participate in the reaction, their lower catalytic activity makes them less common choices for primary catalysts in industrial polyurethane synthesis. google.comresearchgate.net

Application in Non-Isocyanate Polyurethane (NIPU) Synthesis and Polymer Functionalization

Growing environmental and health concerns regarding isocyanates have spurred the development of non-isocyanate polyurethanes (NIPUs).

NIPU Synthesis: The most prevalent method for NIPU synthesis involves the reaction of cyclic carbonates with primary amines. nih.govmdpi.comresearchgate.net This reaction results in the formation of polyhydroxyurethanes. The use of primary amines is crucial as they possess two reactive hydrogen atoms, allowing for the propagation of the polymer chain. A secondary amine, such as N-cyclohexylaniline, has only one reactive hydrogen on the nitrogen atom. Consequently, its reaction with a cyclic carbonate would lead to a chain termination step rather than polymerization, effectively capping the polymer chain. Therefore, N-cyclohexylaniline hydrochloride is not a suitable primary monomer for this type of NIPU synthesis. However, research has explored the incorporation of aniline-based oligomers, like tetraniline, into NIPU composites to impart specific properties such as corrosion resistance. mdpi.com In such cases, the aniline (B41778) derivative is an additive rather than a core component of the polyurethane backbone.

Polymer Functionalization: The introduction of specific functional groups onto polymer chains is a key strategy for tailoring material properties. Secondary amines can be used for the post-polymerization functionalization of polymers. researchgate.net This process involves reacting a polymer with available functional sites with a secondary amine to introduce the desired amine group. While this is a general strategy, specific research detailing the use of this compound for the functionalization of particular polymers is not widely reported in the available literature. General methods for creating amine-functionalized polymers often involve the reaction of polymers with primary or secondary amines. sciengine.comgoogle.comrsc.org

Research on Related Hydrazine (B178648) Compounds in Polymer Curing

Hydrazine and its derivatives are known for their reactivity and are used in various chemical applications, including as curing agents for polymers, particularly epoxy resins. Hydrazine-based compounds, such as hydrazides, can act as latent curing agents, initiating the cross-linking of epoxy resins upon heating. google.comthreebond.co.jpresearchgate.net

A "related hydrazine compound" to N-cyclohexylaniline would be a hydrazine molecule where one or both nitrogen atoms are substituted with cyclohexyl and phenyl groups, for example, N-phenyl-N'-cyclohexylhydrazine. The synthesis of various N,N'-disubstituted hydrazines is documented in chemical literature. researchgate.netresearchgate.net These synthetic methods provide pathways to a wide range of substituted hydrazines. organic-chemistry.org

The curing of epoxy resins typically involves nucleophilic attack on the epoxide ring. Amines, including primary and secondary amines, are common curing agents. polymerinnovationblog.com Secondary amines within a curing agent can participate in the cross-linking reaction. nih.gov While the synthesis of various substituted hydrazines is well-established, specific studies detailing the application of hydrazines structurally related to N-cyclohexylaniline (i.e., containing both cyclohexyl and phenyl substituents) as polymer curing agents are not prominent in the reviewed literature. The research on hydrazine derivatives in polymer curing tends to focus on dicarboxylic acid dihydrazides or other commercially available hydrazine-based hardeners. google.com

Advanced Analytical and Spectroscopic Characterization of N Cyclohexylaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy is instrumental in defining the molecular structure of N-cyclohexylaniline by revealing the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. In the case of the parent compound, N-cyclohexylaniline, the spectrum is characterized by signals corresponding to the protons on the aniline (B41778) and cyclohexyl rings. guidechem.com

For a related compound, 4-cyclohexylaniline, ¹H NMR data has been reported by Sigma-Aldrich Co. LLC. nih.gov While specific chemical shift values for N-cyclohexylaniline hydrochloride are not detailed in the provided results, a predicted ¹H NMR spectrum for N-cyclohexylaniline in D₂O shows a multiplet centered around 1.71 ppm, attributed to four protons of the cyclohexyl ring. For the simpler cyclohexylamine (B46788), the proton attached to the nitrogen (and adjacent to the ring) appears at approximately 2.6 ppm, with other cyclohexyl protons resonating between 1.0 and 1.8 ppm in CDCl₃. chemicalbook.com The protonation of the amine in this compound would lead to a downfield shift of the N-H proton and adjacent C-H protons due to the electron-withdrawing effect of the positively charged nitrogen atom.

Table 1: Representative ¹H NMR Data for Cyclohexylamine

AssignmentChemical Shift (ppm)Multiplicity
CH-N2.615-
Cyclohexyl H1.813-
Cyclohexyl H1.710-
Cyclohexyl H1.596-
Cyclohexyl H1.260-
Cyclohexyl H1.15-
Cyclohexyl H1.04-
Data obtained in CDCl₃. Source: ChemicalBook chemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in the molecule produces a distinct signal, offering direct evidence of the skeletal connectivity. For 4-cyclohexylaniline, ¹³C NMR spectral data is available and has been compiled by W. Robien at the University of Vienna. nih.gov

In N-cyclohexylaniline, one would expect to observe distinct signals for the carbons of the phenyl group and the cyclohexyl group. The carbon atom attached to the nitrogen (C-N) would be particularly informative. For the related compound cyclohexylamine, the ¹³C NMR spectrum shows signals for the six carbons of the cyclohexyl ring, with the carbon bonded to the amino group appearing at a distinct chemical shift from the others. chemicalbook.com The protonation to form the hydrochloride salt would influence the chemical shifts of the carbon atoms, particularly those closest to the ammonium (B1175870) center, due to changes in electron density.

Table 2: Predicted and Experimental ¹³C NMR Data for Cyclohexylamine

CompoundSolventC1 (C-N)C2/C6C3/C5C4
CyclohexylamineCDCl₃50.536.625.525.0
Source: SDBS

Vibrational Spectroscopy: Infrared (IR) Analysis

Vibrational spectroscopy, particularly infrared (IR) analysis, is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of N-cyclohexylaniline exhibits characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretch of the secondary amine typically appears as a sharp, medium-intensity band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the aniline ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl group appear just below 3000 cm⁻¹.

Bands corresponding to C=C stretching within the aromatic ring are found in the 1600-1450 cm⁻¹ region. youtube.com The N-H bending vibration is also a key diagnostic peak, often seen around 1600 cm⁻¹. youtube.com For the related 4-cyclohexylaniline, ATR-IR spectra have been recorded using a Bruker Tensor 27 FT-IR instrument. nih.gov In this compound, the formation of the ammonium salt (R₂NH₂⁺) would significantly alter the N-H stretching region, typically broadening the absorption and shifting it to a lower frequency (e.g., 2400-3000 cm⁻¹).

Table 3: Key IR Absorption Regions for N-Cyclohexylaniline

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (Secondary Amine)Stretch3300 - 3500
Aromatic C-HStretch> 3000
Aliphatic C-HStretch< 3000
C=C (Aromatic)Stretch1450 - 1600
N-HBend~1600
General expected regions based on IR spectroscopy principles. youtube.com

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a dynamic technique used to study chemical reactions and surface interactions as they occur. mdpi.com It is particularly valuable for investigating the acid-base properties of catalyst surfaces. researchgate.net By monitoring the vibrational spectra of probe molecules, such as N-cyclohexylaniline, adsorbed onto a catalyst, one can gain insight into the nature and strength of surface acid sites (both Brønsted and Lewis acids).

For example, when N-cyclohexylaniline adsorbs onto a Brønsted acid site on a catalyst surface, the protonation of the amine nitrogen can be observed through changes in the N-H and C-N vibrational modes. This allows for the real-time tracking of surface reactions and the identification of catalytically active sites. mdpi.com This technique is crucial for understanding how catalysts function in reactions involving amine-containing compounds, such as in alkylation or amination processes. mdpi.com While specific studies using N-cyclohexylaniline as a probe molecule were not identified, the principles of in-situ FTIR are directly applicable to studying its interactions with catalytic materials. researchgate.netmdpi.com

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography

X-ray diffraction techniques are definitive methods for determining the solid-state structure of crystalline materials. While powder XRD can identify crystalline phases and assess purity, single-crystal X-ray crystallography provides the precise three-dimensional arrangement of atoms in a crystal lattice.

For this compound, which is a crystalline solid, single-crystal X-ray crystallography would be the ultimate tool for its structural characterization. This technique would unambiguously determine bond lengths, bond angles, and the conformation of the cyclohexyl and phenyl rings relative to each other. It would also reveal the details of the ionic interaction between the cyclohexylanilinium cation and the chloride anion, as well as any intermolecular hydrogen bonding interactions that dictate the crystal packing. Although a specific crystal structure for this compound was not found in the search results, the technique has been widely applied to determine the structures of other complex organic salts and heterocyclic systems. nih.gov

Determination of Solid-State Structures and Conformations

The precise three-dimensional arrangement of atoms and molecules in the crystalline state is determined using single-crystal X-ray diffraction. This powerful technique provides definitive information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.

Table 1: Selected Intermolecular Hydrogen Bond Parameters for p-Cyclohexylaniline

Parameter Value (Å or deg)
N-H···N distance 2.40(4) Å
N···N distance 3.247(3) Å
N-H(1A) bond length 0.86(3) Å
N-H(1B) bond length 0.91(4) Å

Data sourced from a study on the crystal structure of p-cyclohexylaniline.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is an essential analytical tool for determining the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). For N-cyclohexylaniline, the molecular formula is C₁₂H₁₇N, corresponding to a molecular weight of approximately 175.27 g/mol . nih.govchemicalbook.com Standard electron ionization mass spectrometry of related compounds like dicyclohexylamine (B1670486) shows characteristic fragmentation patterns that can aid in structural elucidation. nist.govnist.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental composition and molecular formula of a compound. For instance, HRMS analysis of N-methyl derivatives of glycoluril (B30988) has been used to confirm their structures by matching the exact measured mass with the calculated theoretical mass. researchgate.net This level of accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase."

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. In the context of N-cyclohexylaniline synthesis, GC is frequently used to monitor the progress of a reaction and to determine the conversion of reactants and the yield of products. rsc.org The components of a reaction mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. rsc.org

For example, in the amination of phenol (B47542) to produce aniline and its derivatives, GC analysis with a flame ionization detector (FID) is used to quantify the starting materials, intermediates like N-cyclohexylaniline, and final products. rsc.org By using an external or internal standard, the concentration of each component can be accurately determined, allowing for the calculation of reaction yields and efficiency. rsc.org Capillary GC coupled with mass spectrometry (GC/MS) can be used for even more sensitive detection and identification of trace components in a sample. nih.gov

Column chromatography is a preparative technique used to purify and isolate desired compounds from a mixture. nih.govresearchgate.net The separation is based on the differential adsorption of compounds to a solid adsorbent (stationary phase), typically silica (B1680970) gel or alumina (B75360), as a solvent mixture (mobile phase) passes through the column. nih.gov

In the synthesis of N-cyclohexylaniline and its derivatives, column chromatography is a standard method for purification. nih.gov After a reaction is complete, the crude product mixture is loaded onto the column. By carefully selecting the mobile phase, components with different polarities can be eluted separately. For example, less polar compounds will travel down the column faster, while more polar compounds will be retained longer on the stationary phase. Fractions are collected and typically analyzed by techniques like Thin-Layer Chromatography (TLC) to identify those containing the pure desired product. researchgate.net

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of an organic compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula. This comparison serves as a crucial check for the purity and elemental composition of a synthesized compound.

For this compound (C₁₂H₁₈ClN), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and high purity.

Table 2: Theoretical Elemental Composition of this compound (C₁₂H₁₈ClN)

Element Atomic Weight (g/mol) Number of Atoms Total Mass (g/mol) Mass Percentage (%)
Carbon (C) 12.011 12 144.132 68.08
Hydrogen (H) 1.008 18 18.144 8.57
Chlorine (Cl) 35.453 1 35.453 16.75
Nitrogen (N) 14.007 1 14.007 6.62
Total 211.736 100.00

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. The technique is particularly useful for characterizing compounds containing chromophores, which are parts of a molecule that absorb light, such as aromatic rings and other conjugated π-systems.

The structure of N-cyclohexylaniline contains a benzene (B151609) ring, which is a strong chromophore. The π electrons within this aromatic system can undergo π → π* transitions upon absorbing UV light. The resulting UV-Vis spectrum, a plot of absorbance versus wavelength, will show characteristic absorption maxima (λ_max). The position and intensity of these peaks can be influenced by the solvent and the presence of substituents on the aromatic ring or the nitrogen atom. UV-Vis spectroscopy is often used in conjunction with other techniques to confirm the identity of isolated compounds. researchgate.net

Theoretical and Computational Investigations on N Cyclohexylaniline Systems

Quantum Chemical Studies and Electronic Structure Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For N-cyclohexylaniline systems, these methods are employed to investigate reaction mechanisms, predict spectroscopic properties, and determine molecular geometries.

Density Functional Theory (DFT) and Ab Initio Approaches for Reaction Pathways and Transition States

Density Functional Theory (DFT) and ab initio methods are powerful tools for mapping out the potential energy surfaces of chemical reactions. These calculations can identify stable intermediates, transition state structures, and the energy barriers that govern reaction rates. For instance, in reactions involving species structurally similar to N-cyclohexylaniline, such as the aquathermolysis of cyclohexyl phenyl sulfide, DFT has been used to compare different reaction pathways. core.ac.uk Researchers have shown that ab initio quantum chemistry methods are applicable for the comparative analysis of chemical reaction pathways in such processes. core.ac.uk These computational approaches can elucidate the role of catalysts and solvents in influencing reaction mechanisms. core.ac.uk

The investigation of reaction pathways often involves locating transition states, which represent the highest energy point along the reaction coordinate. Methods like quasi-Newton algorithms and intrinsic reaction coordinate (IRC) calculations are used to trace the path from the transition state to the reactants and products, providing a complete picture of the reaction mechanism. researchgate.net The development of automated reaction path exploration techniques has further enhanced the ability to predict and analyze complex reaction networks. researchgate.net In the context of N-cyclohexylaniline, these methods could be applied to understand its synthesis via reductive amination of cyclohexanone (B45756) and aniline (B41778), or its role in various chemical transformations.

Recent advancements have also seen the integration of machine learning, specifically neural network potentials (NNPs), with quantum chemical calculations. arxiv.orgarxiv.org This hybrid approach allows for a more rapid evaluation of reaction intermediates and transition states, making the exploration of complex chemical spaces more efficient. arxiv.orgarxiv.org

Computational Analysis of Spectroscopic Parameters and Molecular Properties

Quantum chemical calculations are also invaluable for predicting and interpreting spectroscopic data. By calculating properties such as vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions, researchers can gain a deeper understanding of the experimental spectra of N-cyclohexylaniline and its derivatives.

For example, DFT calculations have been successfully used to assign vibrational modes in the FT-IR spectra of complex organic molecules. nih.gov Similarly, calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental data to confirm molecular structures. nih.gov In the study of a sulfonamide-Schiff base derivative, computational methods provided shifts that were in good agreement with the experimental findings. nih.gov

Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) through DFT can provide insights into the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net For N-cyclohexylaniline, such calculations could predict its reactivity in electrophilic or nucleophilic substitution reactions.

Molecular Dynamics and Modeling Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes, molecular recognition, and reaction dynamics over time.

Conformational Analysis and Molecular Recognition Studies

The flexible nature of the cyclohexyl ring in N-cyclohexylaniline means that it can adopt various conformations, such as the chair, boat, and twist-boat forms. nih.gov MD simulations are a reliable tool for performing conformational analysis, as they can explore the potential energy surface and identify the most stable conformations. nih.govsapub.org These simulations can also model the interconversion between different conformations and determine the energy barriers for these processes. nih.gov The stability of substituted cyclohexanes is significantly influenced by steric hindrance, particularly 1,3-diaxial interactions, which can be quantified through computational modeling. sapub.org

Molecular recognition studies, which are crucial for understanding interactions in biological systems or materials science, also benefit from MD simulations. mdpi.com For instance, simulations can model the binding of a ligand to a protein, revealing key interactions and the conformational changes that occur upon binding. mdpi.com In the context of N-cyclohexylaniline derivatives, MD could be used to study their potential interactions with biological targets or their self-assembly properties in materials. mdpi.comsmolecule.com

Simulation of Catalyst-Substrate Interactions and Reaction Dynamics

MD simulations can provide detailed insights into the interactions between a catalyst and substrates in a chemical reaction. By simulating the dynamic behavior of the catalyst-substrate complex, researchers can understand the mechanism of catalysis at a molecular level. This is particularly relevant for reactions involving N-cyclohexylaniline, such as its synthesis or its use as a building block in more complex molecules.

Simulations can reveal how the substrate binds to the active site of a catalyst, the conformational changes that occur during the reaction, and the pathway of product release. For enzymatic reactions, MD simulations have been used to study the conformational changes of enzymes like cytochrome P450 reductase, which are crucial for their catalytic function. nih.gov These simulations can elucidate the role of different protein domains and the mechanism of electron transfer. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models can then be used to predict the reactivity of new, untested compounds.

For a series of N-cyclohexylaniline derivatives, a QSRR model could be developed to predict their reaction rates in a particular transformation. This would involve calculating a set of molecular descriptors for each compound, which can be categorized as electronic, steric, or hydrophobic. nih.gov These descriptors, which quantify various aspects of the molecular structure, are then correlated with the experimentally measured reactivity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). nih.gov

The development of a robust QSRR model requires careful selection of descriptors and validation of the model's predictive power. nih.gov Such models can be valuable tools in the design of new catalysts or in the optimization of reaction conditions for processes involving N-cyclohexylaniline systems.

Predicting Reactivity and Selectivity Based on Molecular Descriptors

The reactivity and selectivity of N-cyclohexylaniline systems in various chemical transformations are governed by a complex interplay of electronic and steric factors. Computational chemistry provides a suite of molecular descriptors that quantify these properties, enabling the prediction of how a molecule will behave in a reaction. These descriptors, derived from the calculated molecular structure and electronic properties, serve as powerful predictors of chemical behavior.

Key molecular descriptors used to forecast the reactivity of N-cyclohexylaniline and its analogs include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity). For N-cyclohexylaniline, the nitrogen atom's lone pair of electrons significantly contributes to the HOMO, making it susceptible to electrophilic attack. Substituents on either the phenyl or cyclohexyl ring can modulate the energies of these orbitals, thereby tuning the molecule's reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In N-cyclohexylaniline, the area around the nitrogen atom typically shows a negative potential, indicating a site prone to attack by electrophiles.

Atomic Charges: Calculating the partial charges on each atom offers a quantitative measure of the electron distribution. Various methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, are employed for this purpose. The charge on the nitrogen atom and the carbon atoms of the phenyl and cyclohexyl rings can be correlated with their reactivity in different reactions.

Bond Dissociation Enthalpy (BDE): BDE is a critical descriptor for predicting the ease with which a specific bond will break homolytically. In the context of antioxidant activity, the N-H bond dissociation enthalpy in N-cyclohexylaniline is of particular interest. A lower BDE for the N-H bond suggests that the molecule can more readily donate a hydrogen atom to scavenge free radicals, indicating potentially higher antioxidant efficacy. nih.gov

Ionization Potential (IP) and Electron Affinity (EA): Ionization potential, the energy required to remove an electron, and electron affinity, the energy released upon gaining an electron, are fundamental electronic properties that directly relate to a molecule's redox behavior and its ability to participate in single-electron transfer (SET) reactions.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to calculate these molecular descriptors with a high degree of accuracy. longdom.org By systematically varying substituents on the N-cyclohexylaniline scaffold and calculating the corresponding changes in these descriptors, it is possible to establish Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR). These relationships provide a predictive framework to understand how structural modifications influence the desired reactivity or property. For instance, a QSAR study on substituted anilines demonstrated a strong correlation between substituent effects, represented by Hammett constants, and molecular properties like the C-N bond length and the amino group's pKa, a direct measure of its basicity and, consequently, its nucleophilicity.

Molecular DescriptorDefinitionPredicted Influence on N-Cyclohexylaniline ReactivityComputational Method
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalHigher energy indicates greater nucleophilicity and ease of oxidation.DFT, Ab initio
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalLower energy indicates greater electrophilicity and ease of reduction.DFT, Ab initio
HOMO-LUMO GapEnergy difference between HOMO and LUMOA smaller gap generally implies higher reactivity.DFT, Ab initio
N-H Bond Dissociation Enthalpy (BDE)Enthalpy change upon homolytic cleavage of the N-H bondLower BDE suggests enhanced antioxidant activity via hydrogen atom transfer. nih.govDFT
Ionization Potential (IP)Energy required to remove an electronLower IP indicates a greater propensity for single-electron transfer (SET) reactions.DFT
pKaAcid dissociation constantInfluences the basicity of the nitrogen atom, affecting its nucleophilicity in acid-base reactions.Ab initio calculations, QSPR

Rational Design of N-Cyclohexylaniline Derivatives for Enhanced Performance

The predictive power of computational chemistry is harnessed in the rational design of novel N-cyclohexylaniline derivatives with specific, enhanced properties. This in silico design process allows for the virtual screening of numerous candidate molecules, prioritizing the synthesis of those with the highest probability of success. This approach is particularly valuable for developing derivatives with improved antioxidant capabilities, altered electronic properties for applications in materials science, or specific binding affinities for biological targets.

A pertinent example of this methodology can be drawn from a study on the rational design of diphenylamine (B1679370) derivatives as antioxidants, a class of compounds structurally analogous to N-cyclohexylaniline. nih.gov The primary goal was to enhance their antioxidant activity, which is crucial for their function in preventing the oxidative degradation of materials like rubber. The antioxidant mechanism of these compounds often involves the donation of a hydrogen atom from the N-H group to neutralize reactive peroxyl radicals.

The rational design process in such a study typically involves the following steps:

Building a QSAR Model: A dataset of known diphenylamine derivatives with experimentally determined antioxidant activities is compiled. For each molecule in the dataset, a range of molecular descriptors is calculated using computational methods. A QSAR model is then developed to establish a mathematical relationship between the molecular descriptors and the observed antioxidant activity. This model identifies the key descriptors that positively or negatively influence the desired property. nih.gov

In Silico Design of New Derivatives: Guided by the insights from the QSAR model, new derivatives of the parent molecule are designed in silico. For instance, if the model indicates that increasing the electron density on the nitrogen atom enhances antioxidant activity, new derivatives with electron-donating substituents on the aromatic rings would be proposed.

Computational Evaluation of Designed Derivatives: The newly designed molecules are then subjected to more rigorous computational analysis. Key properties predicted by the QSAR model, such as the N-H Bond Dissociation Enthalpy (BDE), are calculated using high-level quantum mechanical methods like DFT. A lower BDE is generally indicative of a more potent antioxidant. nih.gov Activation energy barriers for the reaction with radicals can also be computed to provide a more detailed understanding of the reaction kinetics. nih.gov

Prioritization for Synthesis: Based on the computational results, the most promising candidates—those predicted to have the most significantly enhanced performance—are selected for experimental synthesis and testing. This targeted approach streamlines the research and development process, saving considerable time and resources.

In the diphenylamine study, this approach led to the design of two new derivatives with predicted antioxidant activities superior to the reference compounds. nih.gov The computational analysis showed that the designed compounds possessed lower BDEs and lower activation energy barriers for hydrogen atom transfer, both of which are strong indicators of enhanced antioxidant performance. nih.gov This same workflow can be directly applied to the rational design of N-cyclohexylaniline derivatives for a wide range of applications.

Design StrategyTarget PropertyKey Computational PredictionExample Modification on N-CyclohexylanilineExpected Outcome
Introduction of Electron-Donating Groups (e.g., -OCH3, -NH2) on the Phenyl RingEnhanced Antioxidant ActivityLower N-H Bond Dissociation Enthalpy (BDE)4-Methoxy-N-cyclohexylanilineIncreased ability to donate a hydrogen atom, leading to better radical scavenging.
Introduction of Electron-Withdrawing Groups (e.g., -NO2, -CN) on the Phenyl RingModified Electronic Properties (e.g., for use in organic electronics)Lower LUMO energy4-Nitro-N-cyclohexylanilineEnhanced electron-accepting capability, potentially useful for n-type organic semiconductor materials.
Steric Hindrance around the Nitrogen AtomIncreased Stability/SelectivityHigher rotational energy barrier around the C-N bond2,6-Dimethyl-N-cyclohexylanilineImproved stability by preventing unwanted side reactions at the nitrogen center.
Increasing Molecular Weight/HydrophobicityImproved Performance in a Polymer MatrixHigher Octanol-Water Partition Coefficient (LogKow) nih.govN-Cyclohexyl-4-dodecylanilineBetter miscibility and retention within a nonpolar polymer, preventing leaching.

Q & A

Basic: What are the recommended synthetic pathways for N-cyclohexylaniline Hydrochloride?

The synthesis of this compound typically involves catalytic hydrogenation or acid-mediated condensation. For example, a Pd/C-catalyzed reaction between aniline derivatives and cyclohexanone in the presence of TsOH (p-toluenesulfonic acid) yields N-cyclohexylaniline intermediates, which are subsequently protonated with HCl to form the hydrochloride salt . Key steps include:

  • Reagent Ratios : Use a 1:1 molar ratio of aniline to cyclohexanone.
  • Catalyst Selection : Pd/C (5% w/w) under hydrogen gas (1 atm) at 80°C for 2 hours.
  • Purification : Recrystallization from ethanol/water (3:1 v/v) improves purity (>98% by HPLC).

Basic: What safety protocols are critical when handling this compound?

While some safety data sheets classify related compounds (e.g., pararosaniline hydrochloride) as carcinogenic (OSHA Category 2) , conflicting studies report no carcinogenicity for structurally similar N-benzylcyclohexylamine hydrochloride . To mitigate risks:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing or reactions.
  • Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent degradation.

Basic: Which analytical methods validate the purity and stability of this compound?

Validated techniques include:

  • HPLC-UV : C18 column, mobile phase (acetonitrile:0.1% TFA in H₂O = 60:40), λ = 254 nm .
  • Spectrophotometry : Ion-pair assays using bromothymol blue (BTB) at pH 7.4 (λ = 484 nm) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with periodic LC-MS analysis .

Advanced: How can reaction selectivity be improved to suppress N-cyclohexylaniline formation in multi-step syntheses?

In triarylamine synthesis, N-cyclohexylaniline often arises as a by-product during cyclohexanone hydrazone reduction. Optimization strategies include:

  • Hydride Donor Selection : Gentler donors (e.g., NaBH₄ instead of LiAlH₄) reduce over-reduction .
  • Catalyst Screening : Lewis acids (e.g., FeCl₃) decrease imine intermediate stability, favoring primary aniline products .
  • Reaction Monitoring : Time-course HPLC analysis identifies optimal quenching points to minimize by-products .

Advanced: How should researchers address contradictions in carcinogenicity data for cyclohexylamine derivatives?

Discrepancies arise from structural variations and assay conditions. For example:

  • Pararosaniline Hydrochloride : Classified as carcinogenic (OSHA Category 2) due to aromatic amine groups .
  • N-Benzylcyclohexylamine Hydrochloride : No carcinogenicity reported (IARC/NTP/OSHA unlisted) .
    Recommendation : Conduct Ames tests or in vitro genotoxicity assays (e.g., micronucleus assay) tailored to the specific hydrochloride salt.

Advanced: What experimental design frameworks enhance formulation stability studies?

Factorial design approaches optimize hydrogel formulations containing hydrochloride salts. Key parameters include:

  • Variables : Polymer concentration (X₁), crosslinker ratio (X₂), pH (X₃).
  • Response Metrics : Swelling index (%) and drug release kinetics (Peppas model) .
  • Data Analysis : ANOVA identifies significant factors (p < 0.05) affecting stability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.